N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzamide
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Overview
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-fluorobenzamide, also known as CPI-455, is a novel small-molecule inhibitor of histone lysine methyltransferase G9a and GLP. This compound has been the focus of extensive scientific research due to its potential applications in cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Indazoles, including derivatives like our compound, have been investigated for their antimicrobial potential. Researchers explore their ability to inhibit bacterial and fungal growth. The synthesized compound could be tested against specific pathogens to assess its efficacy as an antimicrobial agent .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are valuable for managing conditions such as arthritis, autoimmune disorders, and cardiovascular diseases. Investigate whether our compound modulates inflammatory pathways or suppresses pro-inflammatory cytokines .
Analgesic Effects
Pain management is essential for improving patient quality of life. Evaluate the compound’s analgesic properties using animal models. Assess its ability to alleviate pain, potentially through interactions with neurotransmitter receptors or ion channels .
Neuroprotective Potential
Indazoles have shown promise as neuroprotective agents. Explore whether our compound can mitigate neuronal damage caused by oxidative stress, excitotoxicity, or neuroinflammation. Investigate its effects on neuronal survival and synaptic plasticity .
Cancer Research
Indazoles have attracted interest in cancer therapy due to their diverse mechanisms of action. Investigate whether our compound exhibits cytotoxic effects against cancer cell lines. Assess its impact on cell proliferation, apoptosis, and angiogenesis .
Drug Development
Consider our compound as a starting point for designing novel drugs. Structural modifications can enhance its pharmacological properties. Explore its binding affinity to specific protein targets (e.g., enzymes, receptors) using computational modeling or experimental assays .
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents, and more . The specific targets would depend on the biological activity being exhibited.
Mode of Action
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle . This suggests that the compound might interact with its targets to inhibit cell growth and cause cell cycle arrest.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that the compound might affect the biochemical pathways involving these mediators.
Result of Action
Based on the biological activities of indazole derivatives, it can be inferred that the compound might have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive effects, and more .
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIVJZWMPRIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide |
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